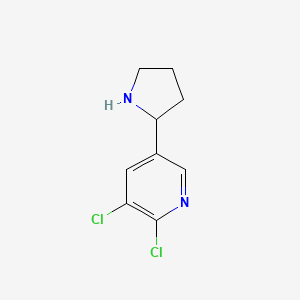
2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジクロロ-5-(ピロリジン-2-イル)ピリジンは、2位と3位に2つの塩素原子、5位にピロリジン環が置換されたピリジン環を特徴とする化学化合物です。
準備方法
合成経路と反応条件
2,3-ジクロロ-5-(ピロリジン-2-イル)ピリジンの合成は、通常、特定の条件下で2,3-ジクロロピリジンとピロリジンを反応させることにより行われます。一般的な方法の1つは、ピロリジンが求核試薬として作用し、ピリジン環上の脱離基を置換する求核置換反応です。 反応は、多くの場合、炭酸カリウムなどの塩基とジメチルホルムアミド(DMF)などの溶媒の存在下、高温で行われます .
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用する場合がありますが、大規模生産向けに最適化されています。これには、反応条件と収率の一貫性を確保するための連続フロー反応器の使用が含まれます。溶媒と試薬の選択も、コストと環境への影響を減らすために最適化されています。
化学反応の分析
反応の種類
2,3-ジクロロ-5-(ピロリジン-2-イル)ピリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下のアミンなどの求核試薬。
主要な生成物
酸化: ピリジンN-オキシド誘導体の生成。
還元: 部分的または完全に還元されたピリジン誘導体の生成。
科学研究への応用
2,3-ジクロロ-5-(ピロリジン-2-イル)ピリジンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されています。
生物学: 生化学的アッセイにおけるリガンドとしての可能性について調査されています。
医学: 創薬開発における使用など、潜在的な治療的特性について研究されています。
科学的研究の応用
2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2,3-ジクロロ-5-(ピロリジン-2-イル)ピリジンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、医薬品化学では、特定の酵素や受容体の阻害剤またはモジュレーターとして機能する可能性があります。 ピロリジン環は、化合物が標的への結合親和性と特異性を高めるのに役立ち、塩素原子は化合物の電子特性と反応性を影響を与える可能性があります .
類似の化合物との比較
類似の化合物
2,3-ジクロロピリジン: ピロリジン環を欠いているため、特定の用途では汎用性が低くなります。
5-(ピロリジン-2-イル)ピリジン: 塩素原子を欠いているため、反応性と結合特性に影響を与える可能性があります。
2,3-ジクロロ-5-(ピペリジン-2-イル)ピリジン: 構造は似ていますが、ピロリジン環ではなくピペリジン環を持っているため、生物学的活性と化学的特性が変化する可能性があります
独自性
2,3-ジクロロ-5-(ピロリジン-2-イル)ピリジンは、塩素原子とピロリジン環の両方が存在するため、独特です。これらの組み合わせにより、独特の電子特性と立体特性が与えられます。 これらの特徴により、さまざまな研究や産業用途において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
2,3-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in certain applications.
5-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine atoms, which can affect its reactivity and binding properties.
2,3-Dichloro-5-(piperidin-2-yl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which can alter its biological activity and chemical properties
Uniqueness
2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and a pyrrolidine ring, which together confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications .
生物活性
2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two chlorine atoms and a pyrrolidine moiety. Its molecular formula is C8H10Cl2N, with a molecular weight of approximately 202.08 g/mol. The presence of the pyrrolidine group enhances its potential for biological activity, particularly in targeting various receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, which can be crucial for therapeutic applications.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that compounds similar to this compound display significant antimicrobial activity. For instance, pyridine derivatives have been reported to possess effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer types. For example, pyrido[2,3-d]pyrimidines have demonstrated significant anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .
Study on Anticancer Properties
A study evaluated the cytotoxic effects of pyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells, suggesting promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | 1.54 |
| This compound | A-549 | 3.36 |
Antimicrobial Efficacy
In another study focusing on antimicrobial effects, similar compounds were tested against various bacterial strains. The findings highlighted that the presence of chlorine substituents significantly enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The substitution pattern at the C5 and C6 positions of the pyridine ring plays a critical role in determining selectivity and potency against specific biological targets .
特性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
2,3-dichloro-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
InChIキー |
JGWPQSQEOKMDPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CC(=C(N=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















